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molecular formula C10H9NO5 B8540156 4-Allyloxy-2-nitrobenzoic acid

4-Allyloxy-2-nitrobenzoic acid

Cat. No. B8540156
M. Wt: 223.18 g/mol
InChI Key: YSRIOKBHJLCBSA-UHFFFAOYSA-N
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Patent
US07220777B2

Procedure details

4-allyloxy-2-nitro-benzoic acid allyl ester [J. Org. Chem. 1987, 52(18), 4086] (0.21 g, 0.8 mmol) was dissolved in ethanol (5 ml), and 40% sodium hydroxide added (5 ml). The mixture was stirred for 16 h then acidified to pH 2 with 2M hydrochloric acid. The mixture was extracted with ethyl acetate (3×25 ml) and the combined organic phases washed with brine (75 ml), dried (MgSO4) and concentrated to yield 4-allyloxy-2-nitrobenzoic acid as brown solid (0.16 g);
Name
4-allyloxy-2-nitro-benzoic acid allyl ester
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:19])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH:14]=[CH2:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])C=C.[OH-].[Na+].Cl>C(O)C>[CH2:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([C:5]([OH:19])=[O:4])=[C:7]([N+:16]([O-:18])=[O:17])[CH:8]=1)[CH:14]=[CH2:15] |f:1.2|

Inputs

Step One
Name
4-allyloxy-2-nitro-benzoic acid allyl ester
Quantity
0.21 g
Type
reactant
Smiles
C(C=C)OC(C1=C(C=C(C=C1)OCC=C)[N+](=O)[O-])=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
the combined organic phases washed with brine (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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